2-(2-Bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide 2-(2-Bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 432020-09-2
VCID: VC0466214
InChI: InChI=1S/C17H22BrNO2/c1-13-7-8-16(15(18)11-13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20)
SMILES: CC1=CC(=C(C=C1)OCC(=O)NCCC2=CCCCC2)Br
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3g/mol

2-(2-Bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

CAS No.: 432020-09-2

Main Products

VCID: VC0466214

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3g/mol

2-(2-Bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide - 432020-09-2

CAS No. 432020-09-2
Product Name 2-(2-Bromo-4-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
Molecular Formula C17H22BrNO2
Molecular Weight 352.3g/mol
IUPAC Name 2-(2-bromo-4-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C17H22BrNO2/c1-13-7-8-16(15(18)11-13)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h5,7-8,11H,2-4,6,9-10,12H2,1H3,(H,19,20)
Standard InChIKey QTDRMKNBWKWZAT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC(=O)NCCC2=CCCCC2)Br
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)NCCC2=CCCCC2)Br
PubChem Compound 1012692
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator